Mesdopetam
概述
准备方法
美索培坦的合成涉及多个步骤,从中间体的制备开始。合成路线通常包括以下步骤:
中间体的形成: 第一步涉及中间体的制备,然后对其进行进一步反应。
偶联反应: 然后将中间体与另一种化合物偶联,以形成所需产物。
美索培坦的工业生产方法旨在确保高产率和纯度。 这些方法通常涉及优化反应条件,例如温度、压力和催化剂的使用,以提高合成过程的效率 .
化学反应分析
美索培坦经历了几种类型的化学反应,包括:
氧化: 美索培坦可以发生氧化反应,其中它与氧化剂反应生成氧化产物。
还原: 还原反应涉及电子的获得,美索培坦可以在特定条件下被还原。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及各种溶剂和催化剂,以促进反应。 从这些反应中形成的主要产物取决于所使用的特定条件和试剂 .
科学研究应用
作用机制
美索培坦通过拮抗多巴胺D3受体发挥作用。该受体参与运动和行为的调节,其过度活跃与帕金森病的运动障碍和精神病相关。 通过阻断D3受体的活性,美索培坦有助于减轻左旋多巴诱发的运动障碍和帕金森病精神病的症状 .
美索培坦作用机制中涉及的分子靶标和途径包括多巴胺D3受体及其相关的信号通路。 通过调节这些通路,美索培坦可以恢复正常的运动功能,并减少非自愿运动和精神病症状的发生 .
相似化合物的比较
美索培坦的作用机制和治疗潜力是独特的。它专门设计为靶向多巴胺D3受体,这使其区别于用于治疗帕金森病的其他化合物。类似的化合物包括:
氯氮平: 一种用于治疗帕金森病精神病的抗精神病药物,但作用机制不同。
匹马凡塞林: 另一种用于治疗帕金森病精神病的抗精神病药物,作用于血清素受体。
SB277011-A: 一种实验性的多巴胺D3受体拮抗剂,在作用机制上类似于美索培坦
美索培坦独特的多巴胺D3受体靶向作用及其解决运动障碍和精神病的潜力使其成为治疗帕金森病及其相关疾病的有希望的候选药物 .
生物活性
Mesdopetam (IRL790) is an investigational compound primarily developed for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). It functions as a selective antagonist of dopamine D3 receptors, with a notable preference for D3 over D2 receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical trial outcomes, and potential therapeutic applications.
Pharmacological Profile
This compound exhibits a unique pharmacological profile characterized by its preferential binding to the D3 receptor. The binding affinities are as follows:
Receptor Type | Binding Affinity (K_i) |
---|---|
D3 | 90 nM |
D2 | 540–750 nM |
Sigma σ1 receptor | 870 nM |
This indicates a 6- to 8-fold preference for the D3 receptor compared to the D2 receptor, which is significant because it suggests a targeted approach to modulating dopaminergic activity without the typical side effects associated with broader dopamine antagonism .
This compound's mechanism involves antagonizing D3 autoreceptors, leading to increased dopamine release in critical brain regions such as the prefrontal cortex and striatum. This action is hypothesized to contribute to its anti-dyskinetic effects while preserving the anti-parkinsonian efficacy of levodopa . Additionally, this compound has shown some affinity for serotonin receptors (5-HT1A and 5-HT2A), which may further influence its therapeutic profile .
Phase 2b Study Overview
A pivotal Phase 2b study evaluated this compound's efficacy in patients with PD experiencing LID. The study involved 156 participants randomized to receive either this compound (at doses of 2.5, 5, or 7.5 mg twice daily) or placebo over a 12-week period. Key findings included:
- Primary Endpoint : The study did not achieve statistical significance in increasing daily "ON" time without troublesome dyskinesia compared to placebo.
- Secondary Endpoints : Significant reductions in dyskinesia were observed using the Unified Dyskinesia Rating Scale (UDysRS):
- At 7.5 mg bid:
- Week 4: p = 0.045
- Week 8: p = 0.004
- Week 12: p = 0.026
- At 7.5 mg bid:
- Daily "OFF" Time : A numerical decrease was noted at higher doses, indicating potential anti-parkinsonian effects .
Summary of Adverse Events
The safety profile of this compound was comparable to placebo, with adverse events primarily involving nervous system disorders:
Adverse Event Type | This compound (%) | Placebo (%) |
---|---|---|
Nervous System Disorders | 19.8 | 23.0 |
Parkinsonism | 4.3 | 10.3 |
These findings suggest that this compound is well-tolerated among patients, with no new safety signals identified during the trials .
Case Studies and Meta-Analyses
Recent meta-analyses consolidating data from multiple trials have reinforced the efficacy of this compound in reducing dyskinesia while maintaining motor function:
- Meta-Analysis Results : Significant improvements were observed in UDysRS scores and motor diaries without worsening motor function as assessed by UPDRS part II .
- Specific Case Observations : In individual cases, patients reported substantial reductions in dyskinesia severity and improved quality of life metrics following treatment with this compound.
属性
IUPAC Name |
N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16/h7-9,14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPYFBXSLJHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403894-72-3 | |
Record name | IRL-790 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403894723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesdopetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine (2R,3R)-2,3-dihydroxysuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESDOPETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4QV8GX26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。